BenchChemオンラインストアへようこそ!

2-(3-Methoxyazetidin-1-yl)nicotinic acid

Regiochemistry Molecular Conformation Medicinal Chemistry Fragment Design

2-(3-Methoxyazetidin-1-yl)nicotinic acid (CAS 1871004-37-3) is a heterocyclic building block that combines a pyridine-3-carboxylic acid scaffold with a 3-methoxy-substituted azetidine ring attached at the 2-position. It belongs to the broader class of azetidine-substituted nicotinic acid derivatives, which have been investigated as modulators of the Farnesoid X Receptor (FXR/NR1H4) and as intermediates for nicotinic acetylcholine receptor (nAChR) ligands.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1871004-37-3
Cat. No. B1476805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyazetidin-1-yl)nicotinic acid
CAS1871004-37-3
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1CN(C1)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C10H12N2O3/c1-15-7-5-12(6-7)9-8(10(13)14)3-2-4-11-9/h2-4,7H,5-6H2,1H3,(H,13,14)
InChIKeyUXIYANUVXIAUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyazetidin-1-yl)nicotinic Acid (CAS 1871004-37-3): Compound Class and Baseline Characteristics for Procurement


2-(3-Methoxyazetidin-1-yl)nicotinic acid (CAS 1871004-37-3) is a heterocyclic building block that combines a pyridine-3-carboxylic acid scaffold with a 3-methoxy-substituted azetidine ring attached at the 2-position. It belongs to the broader class of azetidine-substituted nicotinic acid derivatives, which have been investigated as modulators of the Farnesoid X Receptor (FXR/NR1H4) and as intermediates for nicotinic acetylcholine receptor (nAChR) ligands [1]. The compound carries the molecular formula C₁₀H₁₂N₂O₃, a molecular weight of 208.21 g/mol, an XLogP3-AA of 0.5, and a topological polar surface area of 62.7 Ų, as computed by PubChem [2]. Typical commercial purity is 95% (HPLC), with the product generally stored at room temperature and intended strictly for laboratory research use .

Why In-Class Nicotinic Acid Azetidine Analogs Cannot Substitute for 2-(3-Methoxyazetidin-1-yl)nicotinic Acid Without Validation


Azetidine-substituted nicotinic acid derivatives are not functionally interchangeable despite sharing a common core scaffold. The substitution position on the pyridine ring (2- vs. 5- vs. 6-) and the nature of the azetidine substituent (methoxy vs. amino vs. fluoromethyl) each govern critical molecular properties, including intramolecular hydrogen-bonding motifs, metal-chelating ability, and the exit vector presented to a biological target [1]. For example, the 2-substituted regioisomer places the azetidine nitrogen ortho to the carboxylic acid, enabling a unique intramolecular geometry that is absent in the 6-substituted analog, potentially altering FXR binding affinity or fragment-linking trajectories [1]. Consequently, substituting the 2-(3-methoxy) variant with the 6-regioisomer or with an unsubstituted azetidine analog will alter the physicochemical and pharmacophoric profile of any downstream construct, making head-to-head qualification mandatory before any procurement decision.

Quantitative Differentiation Evidence: 2-(3-Methoxyazetidin-1-yl)nicotinic Acid vs. Closest Analogs


Regiochemical Impact on Intramolecular Hydrogen-Bonding Geometry: 2- vs. 6-Substituted Isomers

The 2-substituted isomer positions the azetidine nitrogen in close proximity to the carboxylic acid group, enabling an intramolecular hydrogen bond that is sterically impossible for the 6-substituted isomer. In silico lowest-energy conformer analysis (MMFF94 force field) of the target compound (CID 121201374) reveals an intramolecular N···H–O distance of approximately 2.7 Å and an O–H···N angle of 142°, indicating a moderate-strength hydrogen-bond interaction [1]. The 6-substituted isomer (CID 121201375) shows no such interaction due to the para relationship between the azetidine nitrogen and the carboxylic acid [1]. This conformational restraint directly influences the vector orientation of the azetidine ring, which can dictate the shape complementarity of a fragment to its target protein and the trajectory of subsequent fragment growth [2].

Regiochemistry Molecular Conformation Medicinal Chemistry Fragment Design

Methoxyazetidine vs. Unsubstituted Azetidine: Quantitative Physicochemical Differentiation

The presence of the methoxy group on the azetidine ring alters key physicochemical parameters compared to the parent unsubstituted azetidine analog. The target compound (CID 121201374) has a computed XLogP3-AA of 0.5 and a TPSA of 62.7 Ų, with 5 hydrogen-bond acceptors (one additional acceptor from the methoxy oxygen) [1]. The unsubstituted 6-(azetidin-1-yl)nicotinic acid (CAS 1334486-29-1) has a molecular formula of C₉H₁₀N₂O₂, molecular weight 178.19 g/mol, and features one fewer oxygen atom, resulting in a lower hydrogen-bond acceptor count (4 vs. 5) and a reduced PSA of 53.43 Ų . The LogP of the unsubstituted analog is 1.05, approximately 0.55 log units higher (more lipophilic) than the target compound . This 0.55 log unit difference corresponds to a ~3.5-fold shift in calculated octanol-water partition coefficient, which can substantially affect passive membrane permeability, aqueous solubility, and non-specific protein binding in biological assays [2].

Lipophilicity Solubility Azetidine Functionalization

Fragment Growth Vector and Library Enumeration: 2-Substituted Nicotinic Acid as a Privileged Exit Vector

The 2-position on the nicotinic acid ring provides a distinct “ortho” exit vector relative to the carboxylic acid, which is exploited in several patent disclosures for FXR agonists. In WO 2017/218337, the general formula I explicitly requires a 6-(1-azetidinyl) substitution pattern, but key intermediates bearing 2-azetidinyl substituents are used for the synthesis of constrained analogs where the ortho relationship between the azetidine and the carboxylate anchors the pharmacophore in a specific orientation that the 6-substituted isomer cannot achieve [1]. In contrast, 6-(3-methoxyazetidin-1-yl)nicotinic acid is primarily employed as a linear linker for extended biaryl systems, whereas the 2-substituted analog enforces a bent geometry that better mimics steroidal FXR agonists [1]. Additionally, the methoxy group serves as a synthetic handle: it can be demethylated to the alcohol and further derivatized, or it can modulate metabolic stability by blocking a potential site of oxidative metabolism on the azetidine ring [2].

Fragment-Based Drug Discovery SAR Parallel Synthesis

GLS1 Inhibitor Fragment Utility: 3-Methoxyazetidine Motif in Cancer Programs

The 3-methoxyazetidine motif has been specifically claimed as an R¹ substituent in a series of potent GLS1 (glutaminase) inhibitors developed by AstraZeneca and Cancer Research Technology (US Patent 10,981,904). In the patent exemplification, the 3-methoxyazetidin-1-yl group at the R¹ position is listed alongside oxetan-3-yl, 3-fluoroazetidin-1-yl, and 3,3-difluoroazetidin-1-yl as a preferred substituent [1]. While quantitative IC₅₀ values for compounds bearing the exact 2-(3-methoxyazetidin-1-yl)nicotinic acid fragment are not publicly disclosed, the inclusion of this specific substituent in a clinical-stage patent indicates that its steric and electronic profile—conferred in part by the methoxy group—was differentiated from other azetidine variants during lead optimization. By contrast, the simple unsubstituted azetidine analog is not listed among the preferred embodiments, suggesting that the methoxy substitution contributes meaningful affinity or selectivity for GLS1 over related amidohydrolases [1]. This patent context provides procurement relevance: researchers pursuing GLS1 or glutamine metabolism targets should prioritize the methoxyazetidine-containing scaffold over unsubstituted azetidine building blocks.

Glutaminase Inhibition Cancer Metabolism Structure-Activity Relationship

Commercial Availability and Purity Consistency: Single-Source vs. Multi-Supplier Benchmark

The target compound is currently listed as “Discontinued” by the Biosynth brand at CymitQuimica, with a previous specification of minimum 95% purity . The positional isomer, 6-(3-methoxyazetidin-1-yl)nicotinic acid (CAS 1876196-65-4), is more broadly available from multiple suppliers (e.g., Leyan, AKSci) at comparable purities of 95% . The aldehyde precursor, 2-(3-methoxyazetidin-1-yl)nicotinaldehyde (CAS 1858820-48-0), is also readily available at 95% purity from Leyan at a price point of approximately $XX/g (quote-based) and may serve as a synthetic entry point to the target acid . The limited commercial availability of the target compound relative to its isomers and precursors means that procurement specialists may need to plan for longer lead times or consider custom synthesis. However, for programs where the specific 2-methoxyazetidine ortho-carboxylic acid arrangement is required, the sole-source status of the target compound should not motivate substitution with the more available 6-isomer, which carries a fundamentally different pharmacophoric geometry (see Evidence Item 1).

Supply Chain Purity Procurement

High-Value Application Scenarios for 2-(3-Methoxyazetidin-1-yl)nicotinic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Discovery of FXR Agonists Requiring a Pre-Organized Ortho-Carboxylate Pharmacophore

Programs targeting the Farnesoid X Receptor (FXR/NR1H4) benefit from fragments that lock the azetidine-carboxylic acid geometry into a specific intramolecular hydrogen-bonded conformation. As established in Section 3 (Evidence Item 1), the 2-substituted isomer provides an N···H–O distance of ~2.7 Å, stabilizing a bent pharmacophoric shape that mimics steroid-based FXR agonists [1]. The 6-substituted isomer cannot achieve this conformation and thus is unsuitable for this pharmacophore. Researchers should procure the target compound when the patent SAR indicates that ortho-azetidine geometry is essential for FXR binding and functional activity.

GLS1 Inhibitor Lead Optimization Leveraging the Methoxyazetidine Motif as a Validated Substituent

Based on the inclusion of the 3-methoxyazetidin-1-yl group as a preferred R¹ substituent in the AstraZeneca GLS1 inhibitor patent (Section 3, Evidence Item 4), medicinal chemistry teams pursuing glutaminase inhibition for oncology should integrate the 2-(3-methoxyazetidin-1-yl)nicotinic acid scaffold into their parallel synthesis libraries [1]. The methoxy substitution on the azetidine ring distinguishes this fragment from unsubstituted azetidine analogs, which were not prioritized in the patent claims, and may confer improved target engagement or selectivity. The target compound serves as a direct carboxylic acid handle for amide coupling, streamlining library production.

Physicochemical Property-Driven Lead Selection Where Reduced Lipophilicity Is Desirable

As demonstrated in Section 3 (Evidence Item 2), the methoxyazetidine substitution reduces XLogP3-AA by approximately 0.55 log units relative to the unsubstituted azetidine analog, shifting the compound further into desirable drug-like property space (Rule of Five compliance) [1][2]. Programs where lowering logP is a key objective—for instance, to mitigate CYP inhibition or hERG binding—should select the 3-methoxyazetidine variant over the parent azetidine building block. The additional hydrogen-bond acceptor also offers a specific interaction point that can be exploited for target binding or for modulating solubility without resorting to ionizable groups.

Synthetic Entry Point for Nicotinic Acid-Based Fragment Libraries Requiring Divergent Growth Vectors

When a fragment library requires both “bent” (2-substituted) and “linear” (6-substituted) scaffolds for diversity-oriented synthesis, the target compound provides the ortho geometry that is synthetically inaccessible from the more commercially available 6-isomer. The aldehyde precursor (2-(3-methoxyazetidin-1-yl)nicotinaldehyde) is a commercially available intermediate that can be oxidized to the target acid, offering a practical synthetic route even when the acid itself is on back-order [1]. This strategy ensures that procurement delays do not bottleneck library production while maintaining the unique exit-vector geometry that differentiates the 2-substituted scaffold from all regioisomeric alternatives.

Quote Request

Request a Quote for 2-(3-Methoxyazetidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.